molecular formula C15H21N7O3 B2970196 N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide CAS No. 2034551-00-1

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide

Cat. No. B2970196
CAS RN: 2034551-00-1
M. Wt: 347.379
InChI Key: QUSFFVCTRKZTTO-UHFFFAOYSA-N
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Description

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C15H21N7O3 and its molecular weight is 347.379. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

N-((4-(Dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide is part of a broader category of compounds involving 1,3,5-triazine derivatives. These compounds have been synthesized through various reactions, including cyclization and condensation processes, and have been structurally characterized by methods such as NMR and IR spectroscopy. For instance, Zhang Li-hu (2014) synthesized a range of 1,3,5-triazine derivatives, showcasing the versatility of reactions involving morpholine and other amines, which are fundamental in creating compounds with potential biological and chemical applications (Zhang Li-hu, 2014).

Biological and Antimicrobial Properties

The exploration of triazine derivatives extends into evaluating their biological activities, including antimicrobial, antifungal, and cytotoxic properties. For example, studies have indicated that certain triazine compounds exhibit promising antimicrobial and antifungal activities, making them candidates for therapeutic applications. Enosha Harshani De Silva et al. (2021) synthesized water-soluble polycarbodiimides with triazine backbones, demonstrating significant antifungal properties against Candida albicans, suggesting their potential in biomedical applications (Enosha Harshani De Silva et al., 2021).

Antitumor Activity

The triazine nucleus has been investigated for its potential in cancer therapy, particularly in the synthesis of compounds that might act as antitumor agents. Research into bis(9-aminoacridine-4-carboxamides) linked with triazine and morpholine units has shown that these compounds can intercalate into DNA and inhibit cancer cell growth, suggesting their utility as anticancer drugs. L. P. Wakelin et al. (2003) discussed the design of such compounds for potential use in treating leukemia, highlighting the importance of structural elements in determining cytotoxicity and biological activity (L. P. Wakelin et al., 2003).

Corrosion Inhibition

Apart from biomedical applications, triazine derivatives have also been explored for their practical applications in materials science, such as corrosion inhibition. Benzothiazole derivatives incorporating triazine and morpholine groups have been synthesized and evaluated for their effectiveness in protecting steel against corrosion in acidic environments. The study by Zhiyong Hu et al. (2016) found that these compounds exhibit high corrosion inhibition efficiency, potentially offering new solutions for material preservation and extending the lifespan of metal-based structures (Zhiyong Hu et al., 2016).

properties

IUPAC Name

N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N7O3/c1-10-8-11(20-25-10)13(23)16-9-12-17-14(21(2)3)19-15(18-12)22-4-6-24-7-5-22/h8H,4-7,9H2,1-3H3,(H,16,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUSFFVCTRKZTTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2=NC(=NC(=N2)N(C)C)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.